molecular formula C10H19NO3 B2800152 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 94281-28-4

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine

Cat. No.: B2800152
CAS No.: 94281-28-4
M. Wt: 201.266
InChI Key: ANRHASPMHMBCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) linked via a methylene group to a 2,2-dimethyl-1,3-dioxolane moiety. The dioxolane group is a five-membered cyclic acetal, conferring rigidity and stability to the molecule. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., ) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHASPMHMBCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Landiolol

One of the primary applications of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is in the synthesis of Landiolol, a potent cardioselective beta-blocker. The synthesis involves the use of this compound as a key intermediate in the preparation of Landiolol hydrochloride. The process utilizes enantioselective catalysts and various organic solvents to achieve high yields and purity levels. The reaction conditions typically involve refluxing in polar aprotic solvents such as acetonitrile, demonstrating the compound's utility in pharmaceutical synthesis .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives containing the dioxolane moiety. For instance, Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) was evaluated for its effects on complete Freund's adjuvant-induced arthritis in mice. The results indicated that Se-DMC significantly reduced paw edema and nociception while also reversing neurobehavioral deficits associated with inflammation. This suggests that compounds containing the dioxolane structure may have therapeutic applications in treating inflammatory diseases .

Materials Science

3. Development of Bio-based Solvents

This compound has been explored as a component in developing bio-based solvents. A case study focused on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent demonstrated its potential for reducing environmental impact compared to traditional solvents. The study outlined a systematic approach for evaluating new bio-based solvents through solubility parameters and toxicity assessments .

Data Tables

Case Study 1: Synthesis of Landiolol

The synthesis of Landiolol from (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate involves multiple steps including alkylation and purification processes that highlight the compound's role as an essential building block in pharmaceutical chemistry .

Case Study 2: Anti-inflammatory Effects of Se-DMC

In a controlled study involving male Swiss mice, Se-DMC was administered to evaluate its efficacy against CFA-induced arthritis. The compound exhibited significant reductions in inflammatory markers and behavioral deficits compared to the control group, indicating its potential application in treating rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their differences:

Compound Name Key Substituent/Modification Molecular Weight (g/mol) logP* Key Properties/Applications Reference
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine (Target) Morpholine + dioxolane-methyl ~215† ~0.8 (est.) Intermediate for drug synthesis; potential CNS activity
4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine (CAS 89857-71-6) Ethyl group replaces one methyl on dioxolane 215.29 ~1.2 Increased lipophilicity; toxicological data pending
4-[(4-((2-Methyl-1,3-dioxolan-2-yl)methyl)phenyl)sulfonyl]morpholine Phenyl-sulfonyl group added 341.4 (est.) ~1.5 Enhanced polarity; used in cross-coupling reactions
4-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)benzonitrile (3p) Ethyl spacer + benzonitrile group 259.3 ~2.0 Electron-withdrawing nitrile; antiviral research
3-(Trifluoromethyl)phenylmorpholine hydrochloride (CAS 31599-68-5) Trifluoromethylphenyl substitution 265.7 ~2.5 High metabolic stability; antimicrobial activity
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride Amine-terminated ethyl chain 209.7 ~0.5 Improved solubility; peptide synthesis intermediate
Landiolol (CAS 144256-11-1) Phenolic ester + propanoate backbone 280.32 ~1.2 β-blocker prodrug; ester hydrolysis in vivo

*logP values estimated using fragment-based methods.

Key Observations:
  • Polarity : Sulfonyl () and nitrile () groups enhance polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
  • Biological Activity : Trifluoromethylphenyl derivatives () exhibit antimicrobial properties, while Landiolol () is a clinically used β-blocker, highlighting the role of substituents in target specificity.

Q & A

Basic Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Spectroscopy : 1^1H/13^{13}C NMR (deuterated chloroform as solvent) and FT-IR for functional group verification .
  • Elemental analysis : Confirm empirical formula (C, H, N, O content) against theoretical values .

How do researchers address inconsistent melting points reported in literature?

Advanced Research Question
Variations may stem from polymorphic forms or impurities. Solutions include:

  • Recrystallization : Test solvents (e.g., ethanol, ethyl acetate) to isolate pure crystals.
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions and compare with literature .
  • Collaborative validation : Cross-check data with repositories like EPA DSSTox or ECHA .

What strategies optimize catalytic efficiency in reactions involving this compound?

Advanced Research Question
For cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Catalyst screening : Test Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts under inert atmospheres.
  • Solvent/base optimization : Use toluene/Na2_2CO3_3 for higher yields.
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

How is spectrophotometry applied to quantify this compound in complex matrices?

Basic Research Question

  • Calibration curves : Prepare standard solutions (1–100 µg/mL) in methanol.
  • Wavelength selection : Use λ_max from UV-Vis scans (typically 270–300 nm for aromatic systems).
  • Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates in spiked samples .

What role do steric and electronic effects play in its reactivity with nucleophiles?

Advanced Research Question
The dioxolane group imposes steric hindrance, while the morpholine nitrogen’s lone pair enhances nucleophilicity. Methodological insights:

  • Molecular modeling : Visualize steric maps using software like Avogadro.
  • Kinetic isotope effects : Study H/D exchange to probe transition states.
  • Substituent variation : Synthesize analogs with electron-withdrawing/donating groups to compare reactivity .

How can researchers validate the environmental stability of this compound?

Advanced Research Question

  • Photodegradation studies : Expose to UV light (λ = 365 nm) and analyze by LC-MS for breakdown products.
  • Hydrolysis assays : Test pH-dependent stability (pH 3–10) at 25°C and 40°C.
  • Ecotoxicity screening : Use Daphnia magna or algal models to assess aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.